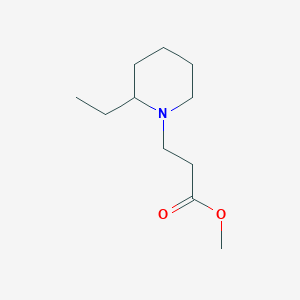

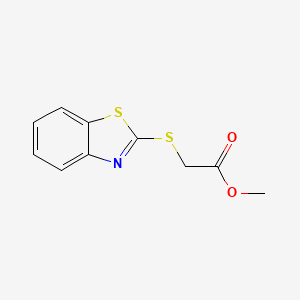

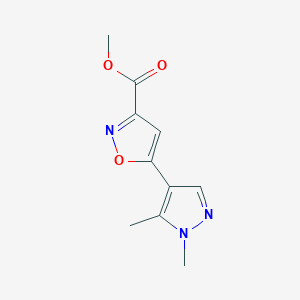

![molecular formula C9H19NO B3022540 2-[(Dimethylamino)methyl]cyclohexan-1-ol CAS No. 17589-70-7](/img/structure/B3022540.png)

2-[(Dimethylamino)methyl]cyclohexan-1-ol

Descripción general

Descripción

The compound 2-[(Dimethylamino)methyl]cyclohexan-1-ol is a chemical of interest in various research studies due to its relevance in synthetic chemistry and potential biological activity. It is related to compounds that have been synthesized and analyzed in the context of organic chemistry and pharmaceutical sciences.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol was achieved by reacting 2-(dimethylaminomethyl)cyclohexanone with m-anisyl magnesium bromide, resulting in a mixture of Z- and E-isomers. These isomers were then separated by fractional crystallization, and their configurations were determined using 13C NMR spectra . Another study optimized the synthesis of 2-(dimethylamino)methyl cyclohexanone, an important intermediate for tramadol hydrochloride, using the Mannich reaction. The optimal reaction conditions were identified using regression analysis and Monte Carlo simulation, achieving a yield of 75.1% .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. X-ray single-crystal diffraction was used to determine the crystal structure of a complex cyclohexenone derivative, revealing two independent molecules in the unit cell with different conformations and intramolecular hydrogen bonds . This highlights the diverse conformations that cyclohexanone derivatives can adopt, which is relevant to the structural analysis of 2-[(Dimethylamino)methyl]cyclohexan-1-ol.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been documented. For example, the dimerization of 1,2-Bis(dimethylamino)-1,2-dibora-4-cyclohexene under catalytic conditions formed a cage compound with a complex borate structure . This indicates that compounds with dimethylamino groups can participate in a variety of chemical reactions, including cycloadditions and dimerizations, which could be pertinent to the reactivity of 2-[(Dimethylamino)methyl]cyclohexan-1-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(Dimethylamino)methyl]cyclohexan-1-ol can be inferred from studies on similar compounds. A validated HPLC method was developed for the determination of 2-[(dimethylamino)methyl]cyclohexanone, a related compound, using a precolumn derivatization reaction. This method demonstrated the compound's amenability to chromatographic analysis and its detectability at low ppm levels . Such analytical techniques are crucial for understanding the physical and chemical properties of these compounds, including their stability, purity, and behavior under various conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

2-[(Dimethylamino)methyl]cyclohexan-1-ol has been studied in various chemical synthesis and reaction processes. For instance, it has been involved in the intramolecular cyclization of 3,4-epoxy-alcohols leading to the formation of oxetans, a reaction that highlights its potential in synthetic organic chemistry (Murai, Ono, & Masamune, 1976). Additionally, its derivative, 2-[(dimethylamino)methyl]cyclohexanone, has been analyzed using HPLC for impurity determination in pharmaceutical formulations, demonstrating its relevance in pharmaceutical analysis (Medvedovici, Albu, Farca, & David, 2004).

Material Science and Catalysis

The compound has found applications in material science and catalysis. For example, in the sol-gel hydrolysis of aminomethyltrialkoxysilanes, it was used to propose a new method for the methylation of primary amines (Adima, Bied, Moreau, & Man, 2004). Additionally, a novel water-soluble ligand for copper-catalyzed Huisgen cycloaddition of aliphatic azides and alkynes has been developed using a derivative of this compound (Szafrański, Kasza, & Cegła, 2015).

Organometallic Chemistry

In organometallic chemistry, research has been conducted on compounds like sila-venlafaxine, a sila-analogue of the serotonin/noradrenaline reuptake inhibitor Venlafaxine, which includes 2-[(dimethylamino)methyl]cyclohexan-1-ol in its structure (Daiss et al., 2006). This research contributes to the understanding of the role of such compounds in medicinal chemistry.

Analytical Chemistry

In the field of analytical chemistry, 2-[(dimethylamino)methyl]cyclohexan-1-ol has been a focus in the study of its derivatives for various analytical applications. This includes its use in the development of new analytical methods and the study of its behavior under different chemical conditions (Gay et al., 2005).

Synthetic Optimization

The compound has been a subject in the optimization of synthetic methods, demonstrating its significance in improving industrial chemical processes. This includes studies on optimizing the synthesis conditions for its derivatives (Wang Xiu-lan, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(dimethylamino)methyl]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8-9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKGSNPSDIYPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288110 | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17589-70-7 | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17589-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

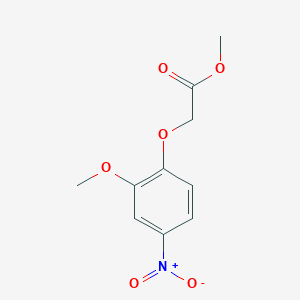

![2-[(3-Methylbenzyl)thio]acetohydrazide](/img/structure/B3022459.png)

![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)

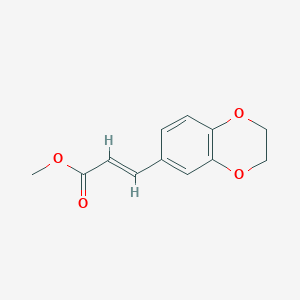

![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)

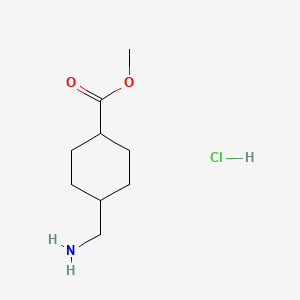

![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)

![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)